![molecular formula C16H14N2O6 B045129 7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester CAS No. 113721-87-2](/img/structure/B45129.png)
7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester
Overview
Description
7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester is an amine-reactive label . It is used for labeling lysyl residues in proteins and peptides . It is also an amine-reactive probe for immunofluorescence and is potentially utilized in FRET-based studies .
Molecular Structure Analysis
The molecular formula of this compound is C16H14N2O6 . It has a molecular weight of 330.29 . The SMILES string representation of its structure is CC1=C(CC(=O)ON2C(=O)CCC2=O)C(=O)Oc3cc(N)ccc13
.
Chemical Reactions Analysis
This compound is used in fluorescence resonance energy transfer (FRET) based studies . It acts as the donor dye and can be paired with fluorescein-5-isothiocyanate as the acceptor dye .
Physical And Chemical Properties Analysis
This compound is soluble in DMF and DMSO . It has a fluorescence excitation maximum at 354 nm and emission maximum at 440 nm in methanol .
Scientific Research Applications
Development of Fluorochrome for LRET Analyses
AMCA NHS Ester has been utilized in the development of a donor europium chelate fluorochrome for use in luminescence resonance energy transfer (LRET) based analyses. This application involves the compound reacting with an amino group and then with diethylenetriaminepentaacetic acid (DTPA) anhydride .
Protein and Peptide Research
In protein and peptide research, AMCA NHS Ester is used to label lysyl residues. This selective labeling allows researchers to study protein structure, function, and interactions, providing valuable information for understanding biological processes and designing new drugs .
Mechanism of Action
Target of Action
The primary targets of AMCA NHS Ester are primary amine groups found on proteins, peptides, antibodies, and other biomolecules . These amine groups are prevalent in biological systems, making AMCA NHS Ester a versatile labeling agent.
Mode of Action
AMCA NHS Ester interacts with its targets through a chemical reaction . The compound contains an N-hydroxysuccinimide ester that reacts with lysine residues to form photostable amide links . This reaction typically occurs at a pH range of 7.0-9.0 .
Pharmacokinetics
Its solubility in dmf and dmso suggests that it could be well-absorbed and distributed in systems where these solvents are present.
Result of Action
Upon activation with UV light, AMCA NHS Ester displays emission maxima of 400-460 nm . This blue fluorescence allows the labeled biomolecules to be visualized under a fluorescence microscope or detected in fluorescence-based assays. The result of this action is the ability to track the movement and interactions of the labeled biomolecules.
Action Environment
The action of AMCA NHS Ester can be influenced by environmental factors such as pH and temperature. The reaction with primary amines occurs optimally at a pH range of 7.0-9.0 . Additionally, the compound should be stored at −20°C to maintain its stability . The presence of UV light is also necessary for the compound to exhibit its fluorescent properties .
Safety and Hazards
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(7-amino-4-methyl-2-oxochromen-3-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c1-8-10-3-2-9(17)6-12(10)23-16(22)11(8)7-15(21)24-18-13(19)4-5-14(18)20/h2-3,6H,4-5,7,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKQVTIMOGNSAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)ON3C(=O)CCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393229 | |
Record name | 7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester | |
CAS RN |
113721-87-2 | |
Record name | 7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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